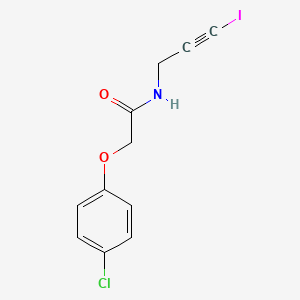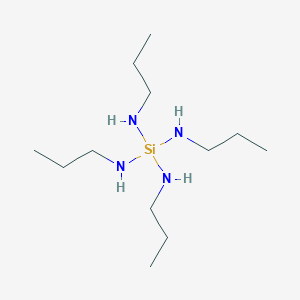
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is a chemical compound belonging to the class of cyclotrisiloxanes. It is characterized by its unique structure, which includes three silicon atoms and three oxygen atoms arranged in a cyclic manner, with various methyl and phenylethyl groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of appropriate silane precursors under controlled conditions. One common method involves the use of methyltrichlorosilane and phenylethyltrichlorosilane as starting materials. These precursors undergo hydrolysis and subsequent condensation reactions to form the desired cyclotrisiloxane structure. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and advanced purification techniques to ensure the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silicon-oxygen bonds and the attached methyl and phenylethyl groups .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while reduction reactions may produce silane derivatives. Substitution reactions can result in a variety of substituted cyclotrisiloxane compounds .
Aplicaciones Científicas De Investigación
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology: The compound’s biocompatibility and stability make it suitable for use in biomedical research, including drug delivery systems and tissue engineering.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent thermal and chemical stability
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets and pathways. The compound’s silicon-oxygen bonds and attached functional groups allow it to form stable complexes with various molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4,6-Pentamethyl-6-phenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Tetramethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Trimethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
Uniqueness
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific arrangement of methyl and phenylethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
64908-95-8 |
|---|---|
Fórmula molecular |
C13H24O3Si3 |
Peso molecular |
312.58 g/mol |
Nombre IUPAC |
2,2,4,4,6-pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C13H24O3Si3/c1-17(2)14-18(3,4)16-19(5,15-17)12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
Clave InChI |
SSEGAEQZAGQBEL-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O1)(C)CCC2=CC=CC=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


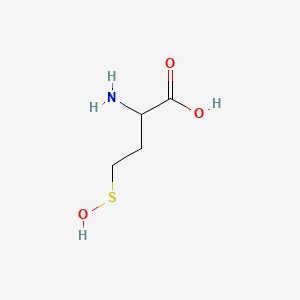
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)

![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
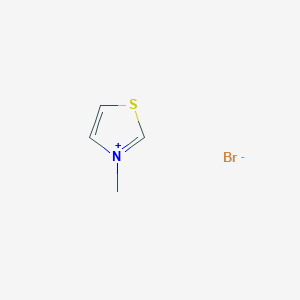
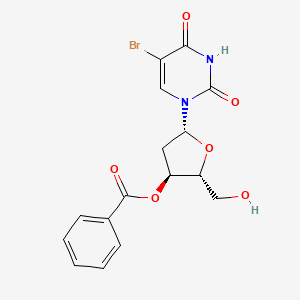
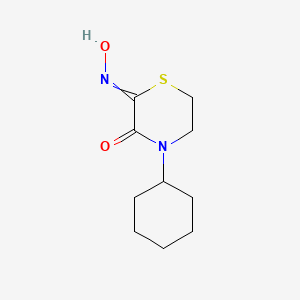
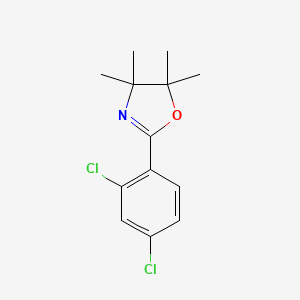
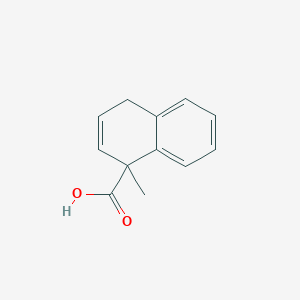
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
